6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid
Overview
Description
6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid is a complex organic compound belonging to the benzo[de]isoquinoline-1,3-dione family This compound is characterized by its unique structure, which includes a hexanoic acid chain attached to a benzo[de]isoquinoline-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include heating the mixture in a suitable solvent, such as 2-propanol, followed by neutralization and extraction with chloroform . Further functionalization of the free amino groups can lead to the formation of various derivatives, including imines, amines, thioureas, and hydrazones .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxyl groups, to form a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, ethylenediamine, and various aromatic aldehydes . Reaction conditions typically involve heating the mixture, followed by neutralization and extraction processes .
Major Products Formed
The major products formed from these reactions include imines, amines, thioureas, and hydrazones . These derivatives exhibit different chemical and physical properties, making them useful in various applications.
Scientific Research Applications
6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including their use as drug candidates for treating various diseases.
Mechanism of Action
The mechanism of action of 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid involves its interactions with specific molecular targets and pathways. One of the principal mechanisms is the photoinduced electron transfer (PET) effect, which is utilized in chemosensor systems . The compound’s structure allows it to interact with various cations and anions, leading to changes in its fluorescence properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid include:
2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione: A precursor used in the synthesis of the target compound.
6-(2-aminoethylamino)-2-benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione:
Benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes: Compounds with high electron affinity and strong π–π stacking interactions.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a benzo[de]isoquinoline-1,3-dione core with a hexanoic acid chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific research applications.
Properties
IUPAC Name |
6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-15(21)10-2-1-3-11-19-17(22)13-8-4-6-12-7-5-9-14(16(12)13)18(19)23/h4-9H,1-3,10-11H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILJZINSEYHWLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383059 | |
Record name | 6-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202805-07-0 | |
Record name | 6-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca- 1(13),5,7,9,11-pentaen-3-yl}hexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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